![molecular formula C8H16N2O2S B124082 Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester CAS No. 141041-86-3](/img/structure/B124082.png)
Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a thioamide functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the Boc protection step . The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide can be reduced to the corresponding amine.
Substitution: The Boc group can be selectively removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
Anticancer Properties
Research indicates that certain carbamic acid derivatives exhibit anticancer properties. The compound has been investigated for its potential to inhibit cancer cell proliferation. In a clinical trial involving patients with leukemia, doses ranging from 1 to 6 g/day were administered, leading to observable side effects such as nausea and leukopenia, which may indicate its effect on cancer cells .
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Some carbamic acid derivatives serve as potent inhibitors of FAAH, an enzyme involved in the degradation of endocannabinoids. This inhibition can enhance the therapeutic effects of cannabinoids in treating pain and inflammation . For instance, URB597 is a well-studied FAAH inhibitor that has shown promise in preclinical models.
Genotoxicity Studies
Genotoxicity assessments reveal that some carbamic acid compounds can induce mutations in vitro and in vivo. While this raises concerns regarding safety, it also opens avenues for targeted therapies that exploit these properties against specific cancer types .
Fungicides and Herbicides
Carbamic acid esters are widely used in agriculture as fungicides and herbicides. Their efficacy against various plant pathogens makes them valuable for crop protection. For example, studies have shown that certain derivatives demonstrate significant fungitoxicity, effectively controlling fungal diseases in crops .
Plant Growth Regulators
These compounds are also utilized as plant growth regulators, promoting desired growth patterns and improving crop yields. The ability to modulate plant growth through chemical means offers a strategic advantage in agricultural practices .
Toxicological Profile
The toxicological profile of carbamic acid derivatives is crucial for their application in pharmaceuticals and agriculture. Studies indicate that while some compounds exhibit low toxicity at therapeutic doses, others can be genotoxic or carcinogenic at higher concentrations . Understanding these profiles helps in the safe development of new applications.
Environmental Impact
The environmental impact of carbamic acid derivatives must also be considered. Assessments have shown that certain compounds may pose risks to human health and ecosystems if not managed properly . Regulatory frameworks guide the safe use of these chemicals in various applications.
Case Studies
Mechanism of Action
The mechanism of action of Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The thioamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Another compound featuring a tert-butyl group, widely used as a chiral auxiliary in asymmetric synthesis.
tert-Butoxycarbonyl derivatives of amino acids: Commonly used in peptide synthesis for protecting amino groups.
Uniqueness
Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester is unique due to the presence of both a Boc-protected amino group and a thioamide functionality. This combination allows for versatile reactivity and applications in various fields, distinguishing it from other Boc-protected compounds and thioamide derivatives.
Biological Activity
Carbamic acid derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester , exploring its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₄N₂O₂S
- Molecular Weight : 202.28 g/mol
- CAS Number : 365996-30-1
This compound belongs to the class of carbamates, which are known for their ability to interact with various biological systems.
Carbamic acid derivatives often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, some carbamate esters have been identified as selective inhibitors of fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. This inhibition can lead to increased levels of endogenous cannabinoids, thereby influencing pain perception and inflammation .
Anti-inflammatory Properties
Research indicates that certain carbamate derivatives possess anti-inflammatory properties. For example, a study demonstrated that a related carbamate exhibited significant inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammatory processes. The compound showed an IC50 value of 127 nM, suggesting potent anti-inflammatory activity .
Study 1: In Vivo Efficacy
In a controlled animal study, the administration of this compound demonstrated notable analgesic effects. Mice treated with the compound exhibited reduced pain responses in formalin and hot plate tests compared to control groups. The results indicated a potential application in pain management therapies.
Study 2: Toxicological Assessment
A comprehensive toxicological assessment revealed that while the compound showed promising therapeutic effects, it also posed certain risks at high doses. Genotoxicity studies indicated that prolonged exposure could lead to mutations in mammalian cells, necessitating careful consideration in therapeutic contexts .
Research Findings Summary
Study | Findings | Implications |
---|---|---|
Inhibition of NAAA | IC50 = 127 nM; significant anti-inflammatory effects | Potential use in treating inflammatory disorders |
Analgesic Effects | Reduced pain responses in animal models | Possible application in pain management |
Genotoxicity | Induced mutations in mammalian cells at high doses | Caution required for therapeutic use |
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-sulfanylidenepropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-5(6(9)13)10-7(11)12-8(2,3)4/h5H,1-4H3,(H2,9,13)(H,10,11)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYIVHXPVFKHC-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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